Product packaging for 1-Ethynylcyclohexene(Cat. No.:CAS No. 931-49-7)

1-Ethynylcyclohexene

Cat. No.: B1205888
CAS No.: 931-49-7
M. Wt: 106.16 g/mol
InChI Key: DKFHWNGVMWFBJE-UHFFFAOYSA-N
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Description

1-Ethynylcyclohexene, also known as this compound, is a useful research compound. Its molecular formula is C8H10 and its molecular weight is 106.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10 B1205888 1-Ethynylcyclohexene CAS No. 931-49-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h1,6H,3-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFHWNGVMWFBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073244
Record name Cyclohexene, 1-ethynyl-
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Molecular Weight

106.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-49-7
Record name 1-Ethynylcyclohexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=931-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethynylcyclohexene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexene, 1-ethynyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ETHYNYLCYCLOHEXENE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Significance of the Ethynyl and Cyclohexene Moieties in Synthetic Design

The utility of 1-Ethynylcyclohexene as a synthetic intermediate is deeply rooted in the inherent chemical properties of its two primary functional components: the ethynyl (B1212043) group and the cyclohexene (B86901) ring.

The ethynyl group (–C≡CH), with its carbon-carbon triple bond, is a powerhouse of reactivity in organic synthesis. Its linear geometry and high electron density make it a versatile handle for a multitude of chemical transformations. The terminal alkyne proton is acidic and can be readily removed to form a potent nucleophile, an acetylide, which can participate in a wide array of carbon-carbon bond-forming reactions. Furthermore, the triple bond itself is susceptible to various addition reactions and is a key participant in powerful transition metal-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Negishi couplings. These reactions are fundamental to the construction of complex molecular architectures.

The cyclohexene moiety , a six-membered ring containing a single double bond, imparts a degree of conformational rigidity and serves as a scaffold for stereocontrolled transformations. The double bond within the ring can undergo a variety of addition reactions, and the allylic positions offer sites for further functionalization. The cyclic nature of the cyclohexene unit is also a common structural motif in a vast number of natural products and biologically active molecules, making it a valuable building block in their total synthesis. mdpi.com

The combination of these two moieties in this compound creates a bifunctional molecule with a rich and varied reaction chemistry, allowing for sequential or orthogonal functionalization at either the alkyne or the alkene.

Historical Context of 1 Ethynylcyclohexene in Chemical Literature

The synthesis of 1-Ethynylcyclohexene is most commonly achieved through the dehydration of 1-Ethynylcyclohexanol. This acid-catalyzed elimination reaction removes the hydroxyl group and a proton from an adjacent carbon, forming the double bond of the cyclohexene (B86901) ring. The development of efficient methods for this dehydration step was crucial for making this compound a readily available starting material for further synthetic exploration.

Overview of Key Research Areas Pertaining to 1 Ethynylcyclohexene

Direct Synthesis Strategies for this compound

Direct synthesis routes aim to construct the this compound molecule in a single or a minimal number of steps from simpler starting materials.

While palladium catalysis is a cornerstone for many carbon-carbon bond-forming reactions, including various ethynylation processes, the direct palladium-catalyzed synthesis of this compound itself is not explicitly detailed in the reviewed literature. However, this compound has been employed as a substrate in palladium-catalyzed transformations. For instance, it has been used as a reactant in the aerobic synthesis of 1,3-diynes from alkynes, catalyzed by complexes such as [Pd(η³-allyl)Cl(PPh₃)] in the presence of sodium acetate (B1210297) uva.es. In other palladium-catalyzed reactions, such as the cascade carbonylation of 1-ethynyl-1-cyclohexanol (B41583), this compound has been used as a control experiment, yielding complex mixtures rather than a specific product nih.gov.

Base-mediated reactions play a crucial role in facilitating ethynylation, often by deprotonating terminal alkynes to generate nucleophilic acetylides. While direct base-mediated ethynylation of cyclohexene or its derivatives to yield this compound is not extensively detailed in the provided sources, this strategy is prominent in the synthesis of its precursor, 1-ethynylcyclohexanol. 1-Ethynylcyclohexanol can be effectively synthesized from cyclohexanone (B45756) through reaction with sodium acetylide in liquid ammonia, followed by an acidic work-up wikipedia.org. This process highlights the utility of strong bases like sodium acetylide in introducing the ethynyl group onto a cyclic carbonyl compound.

Synthesis of this compound via Precursor Transformation

An alternative and well-documented route to this compound involves the chemical modification of precursor molecules, most notably the dehydration of 1-ethynylcyclohexanol.

The conversion of 1-ethynylcyclohexanol to this compound is primarily achieved through dehydration, a process that eliminates a molecule of water to form an alkene.

A common and effective method for the dehydration of 1-ethynylcyclohexanol to this compound involves the use of phosphorous oxychloride (POCl₃) in pyridine (B92270) oregonstate.edu. In this procedure, a solution of 1-ethynylcyclohexanol in anhydrous pyridine is treated with a mixture of POCl₃ and pyridine. The reaction proceeds via activation of the hydroxyl group by POCl₃, followed by an elimination reaction to form the double bond, thereby yielding this compound. The mechanism typically involves the formation of an intermediate that readily undergoes elimination of water.

Another approach involves heating the alcohol with anhydrous acidic reagents. While heating with anhydrous oxalic acid or 85% formic acid has been reported, these conditions often lead to rearrangement products, such as 1-acetylcyclohexene, rather than the desired dehydration product oup.com.

Acidic conditions are often employed to catalyze the dehydration of tertiary alcohols. In the context of converting 1-ethynylcyclohexanol to this compound, acidic catalysts can facilitate the elimination of water. One such method involves the distillation of the alcohol from potassium bisulfate (KHSO₄) under a stream of nitrogen oregonstate.edu. Potassium bisulfate, being an acidic salt, can protonate the hydroxyl group, making it a better leaving group (water) and promoting the subsequent elimination step to form the alkene.

Data Table: Synthesis of this compound and Precursors

Reaction TypeStarting Material(s)Reagents/CatalystConditionsProduct(s)Yield (approx.)Citation(s)
Precursor Synthesis (Base-Mediated) CyclohexanoneSodium acetylide, Liquid Ammonia, then Acid Work-upNot specified1-EthynylcyclohexanolNot specified wikipedia.org
Dehydration 1-EthynylcyclohexanolPOCl₃, PyridineNot specifiedThis compoundNot specified oregonstate.edu
Acidic Catalysis for Dehydration 1-EthynylcyclohexanolPotassium bisulfate (KHSO₄)Distillation under N₂ streamThis compoundNot specified oregonstate.edu
Palladium-Catalyzed Reaction (as reactant) This compound[Pd(η³-allyl)Cl(PPh₃)], Sodium acetateAerobic conditions1,3-diynes (from alkynes)Not specified uva.es
Rearrangement (acidic conditions) 1-EthynylcyclohexanolAnhydrous oxalic acidHeating at 120°C or 200-220°C1-Acetylcyclohexene~40% oup.com, mit.edu
Rearrangement (acidic conditions) 1-Ethynylcyclohexanol85% Formic acidHeating1-Acetylcyclohexene~52% oup.com

Electrophilic and Nucleophilic Additions to the Ethynyl Moiety

The terminal alkyne functionality in this compound is highly susceptible to electrophilic and nucleophilic attack, leading to a range of addition products.

Hydration Reactions of the Ethynyl Group

The hydration of terminal alkynes, including this compound, typically yields methyl ketones via an enol intermediate. This reaction can be catalyzed by various agents, notably mercury(II) salts in acidic media or through trifluoroacetic acid (TFA) mediated processes.

In mercury(II)-catalyzed hydration, the alkyne undergoes electrophilic addition of Hg²⁺, forming a vinyl-mercury intermediate. Subsequent nucleophilic attack by water, followed by deprotonation and tautomerization, leads to the formation of a methyl ketone. The equilibrium strongly favors the keto form due to the stability of the carbonyl group compared to the enol C=C double bond libretexts.org. For terminal alkynes like this compound, this process typically results in the formation of 1-(cyclohex-1-en-1-yl)ethanone libretexts.orgscispace.com.

TFA-mediated hydration offers an alternative, noble metal-free route. This method also proceeds via an enol trifluoroacetate (B77799) intermediate, which upon hydrolysis and tautomerization, yields the corresponding methyl ketone scispace.com.

Table 1: Hydration Reactions of this compound

Reagent/CatalystConditionsProductYield (Typical)Reference(s)
HgSO₄ / H₂SO₄Water, Acid catalyst1-(cyclohex-1-en-1-yl)ethanoneNot specified libretexts.orglibretexts.org
Trifluoroacetic AcidWater, TFA1-(cyclohex-1-en-1-yl)ethanoneHigh scispace.com

Halogenation and Hydrohalogenation Pathways

The ethynyl group of this compound readily undergoes addition reactions with halogens (e.g., Br₂, Cl₂) and hydrogen halides (e.g., HBr, HCl).

Halogenation involves the addition of two halogen atoms across the triple bond, typically forming a vicinal dihalide. For instance, reaction with bromine (Br₂) would yield 1-(1,2-dibromoethylidene)cyclohexene.

Hydrohalogenation , the addition of a hydrogen halide (HX), follows Markovnikov's rule. The hydrogen atom adds to the terminal carbon of the alkyne (the one with more hydrogen atoms, though in this case, both carbons of the triple bond are equally substituted by the cyclohexene ring and a hydrogen atom), and the halide adds to the other carbon of the triple bond. The reaction proceeds via a carbocation intermediate. For terminal alkynes, this typically leads to a vinyl halide. The addition of HX to this compound would result in the formation of a mixture of isomers, with the halide preferentially adding to the more substituted carbon of the original triple bond if any asymmetry were present or if a more stable carbocation could form. However, for a terminal alkyne like this compound, the initial addition of H⁺ can lead to a vinyl carbocation. Subsequent attack by the halide anion (X⁻) yields the vinyl halide product. For example, hydrobromination with HBr would yield 1-(1-bromovinyl)cyclohexene.

Table 2: Halogenation and Hydrohalogenation of this compound

ReagentReaction TypeProduct(s)
Br₂Halogenation1-(1,2-dibromoethylidene)cyclohexene
HBrHydrohalogenation1-(1-bromovinyl)cyclohexene
HClHydrohalogenation1-(1-chlorovinyl)cyclohexene

Cycloaddition Reactions Involving this compound

This compound serves as a potent dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, due to the electron-withdrawing nature of the alkyne functionality.

Diels-Alder Reactions and Related Cycloadditions

The Diels-Alder reaction is a fundamental pericyclic reaction that forms a six-membered ring by the concerted [4+2] cycloaddition of a conjugated diene and a dienophile wikipedia.orgpsiberg.com. This compound, with its electron-deficient alkyne, readily reacts with electron-rich dienes.

Intramolecular Diels-Alder (IMDA) reactions involve both the diene and dienophile components within the same molecule. While specific examples directly involving this compound as a pre-formed component in an IMDA are less commonly cited in the provided search results, the principle applies. If a molecule contains both a conjugated diene system and the this compound moiety tethered appropriately, an IMDA reaction can occur, leading to complex polycyclic structures. For instance, studies on vinylallenes derived from this compound have shown their participation in Diels-Alder reactions to form pyridines, suggesting intramolecular pathways are feasible depending on the molecular architecture orgsyn.org.

In intermolecular Diels-Alder reactions, this compound reacts with a separate diene. The electron-poor nature of the alkyne makes it an excellent dienophile for electron-rich dienes. The reaction leads to the formation of bicyclic or polycyclic systems where the cyclohexene ring is fused to a newly formed six-membered ring containing the former alkyne carbons.

One significant application involves the hydrostannation of this compound followed by a Diels-Alder reaction. The hydrostannation of this compound with organotin hydrides yields conjugated dienylstannanes, such as (Z,E)-1-(2-trineophylstannylvinyl)-cyclohexene sciforum.netarkat-usa.org. These dienylstannanes can then act as dienes in subsequent Diels-Alder reactions with activated dienophiles, forming substituted bicyclic products with a trialkylstannyl group in an allylic position sciforum.netarkat-usa.org.

Furthermore, this compound has been employed in cycloaddition reactions with 2-pyrones in the presence of alkynylaluminum reagents, leading to the formation of aromatic compounds nih.gov.

[4+2] Cycloadditions with Heterodienophilesresearchgate.net

This compound can participate in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions, with heterodienophiles. These reactions involve the formation of a six-membered ring where one or more atoms in the diene or dienophile are heteroatoms. While specific examples directly involving this compound as a diene in a [4+2] cycloaddition with heterodienophiles are not extensively detailed in the provided search results, the compound's structure suggests potential reactivity in such transformations. The presence of the alkyne moiety can act as a dienophile, reacting with suitable dienes, or, under specific conditions, the cyclohexene ring system could potentially participate as a diene component. Research into the broader reactivity of similar cyclic alkynes indicates their utility in constructing complex polycyclic systems through cycloaddition pathways nih.govresearchgate.net.

Copper-Catalyzed Multicomponent Cascade Reactionsnih.gov

This compound has been employed in copper-catalyzed multicomponent cascade reactions, which are powerful synthetic tools for building complex molecular architectures in a single operation. One notable example involves a copper-catalyzed three-component cascade reaction that, in conjunction with a subsequent 12π electrocyclization, leads to the formation of tetracyclic products chinesechemsoc.orgchinesechemsoc.org. In this specific transformation, this compound reacted to form a tetracycle product in 51% yield chinesechemsoc.orgchinesechemsoc.org. The general mechanism for such reactions typically involves the initial formation of a propargylamine (B41283) intermediate via copper-catalyzed cross-coupling of the three components, followed by annulation and aromatization to form an indolizine (B1195054) intermediate, which then undergoes spontaneous electrocyclization to yield the final perifused tricycle chinesechemsoc.orgchinesechemsoc.org.

Metal-Catalyzed Transformations of this compound

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira)nih.gov

This compound readily participates in palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling. This reaction is a cornerstone for carbon-carbon bond formation, involving the coupling of a terminal alkyne with an aryl or vinyl halide or pseudohalide. Research indicates that this compound can serve as a coupling partner in Sonogashira reactions, leading to the formation of substituted alkynes rsc.orgnih.gov. For example, it has been shown that this compound can be coupled with 3,5-diphenyl-4-iodoisoxazole, demonstrating its utility in constructing complex heterocyclic systems rsc.org. The reaction conditions typically involve a palladium catalyst, a co-catalyst (often copper iodide), and a base rsc.org.

Hydrosilylation Reactionsacs.org

Hydrosilylation is a process where a silicon-hydride bond (Si-H) is added across an unsaturated bond, typically an alkene or alkyne. This compound has been investigated in hydrosilylation reactions. For instance, it was found that this compound could be hydrosilylated with a conversion of 70% using a specific cobalt catalyst system tuwien.atucm.es. However, the reaction with this compound in this context resulted in a higher proportion of the β-(E) addition product compared to other substrates (a/b ratio of 88:12) tuwien.atucm.es. This suggests that while the reaction proceeds, regioselectivity can be influenced by the substrate's structure. Other studies also mention the hydrosilylation of this compound, noting its reactivity in such transformations cnr.ittuwien.at.

Asymmetric Catalysis with Chiral Complexesuva.esgelest.com

This compound is a valuable substrate in asymmetric catalysis, where chiral metal complexes are used to induce enantioselectivity in reactions. Its participation in asymmetric transformations allows for the synthesis of chiral products, which are crucial in pharmaceuticals and fine chemicals.

Zinc-Catalyzed Asymmetric Addition to Ketonesuva.esgelest.com

A significant application of this compound in asymmetric catalysis involves its addition to ketones catalyzed by chiral zinc complexes. Research has demonstrated the successful asymmetric addition of this compound to both aromatic and heteroaromatic ketones, yielding chiral propargylic alcohols nih.govacs.orgchemchart.comrsc.orgnih.gov. For example, a chiral Schiff base-zinc complex was evaluated for this transformation, achieving up to 83% enantioselectivity and up to 88% isolated yield nih.govrsc.org. The mechanism typically involves the chiral zinc complex activating the ketone and/or coordinating with the alkynyl nucleophile, guiding the addition to produce a specific enantiomer acs.orgnih.gov.

Ruthenium-Catalyzed Transformations

Ruthenium catalysis plays a significant role in the transformations of this compound, often leading to the formation of complex cyclic structures.

Formation and Reactivity of Allenylidene Complexes

Ruthenium complexes are known to catalyze the formation and subsequent reactions of allenylidene intermediates from alkynes. Specifically, the reaction of ruthenium precursors with this compound, or related propargyl alcohols, can lead to the generation of ruthenium allenylidene complexes. For instance, a ruthenium complex, [RuCl(η5-C9H7)(PPh3)2], has been shown to react with this compound in refluxing methanol (B129727) to form an allenylidene complex [Ru{η2-C=C=C(C13H20)}(η5-C9H7)(PPh3)2][PF6] rsc.org. These allenylidene complexes are reactive intermediates that can undergo further transformations, such as nucleophilic additions. For example, the allenylidene complex 1 derived from 1-ethynyl-1-cyclohexanol (a related compound) can react with nucleophiles like NaR to yield neutral σ-alkynyl derivatives rsc.org.

Ruthenium catalysts have also been implicated in the formation of allenylidene complexes from the reaction of vinylvinylidene derivatives with alkynes like this compound rsc.org. These studies highlight the ability of ruthenium to activate the alkyne moiety, facilitating the formation of metal-carbene species that are central to many catalytic cycles.

Rhodium-Catalyzed Reactions

Rhodium catalysis offers another avenue for the transformation of this compound, particularly in coupling reactions and cycloadditions. Rhodium complexes have been employed in the dimerization and cross-coupling of alkynes to form enynes nih.gov. While early studies with rhodium catalysts showed success with propargylic alcohols and aryl alkynes, aliphatic alkynes and derivatives like this compound can also participate, though sometimes with varying efficiency or selectivity nih.gov.

Rhodium catalysts, such as those based on [Rh(cod)2]BF4 with H8-BINAP, have been used in the [2+2+2] cycloaddition of terminal monoynes with isocyanates, where this compound has been employed as a substrate scispace.com. Additionally, rhodium complexes are utilized in the polymerization of acetylenes, including this compound, yielding polyacetylene derivatives researchgate.net. For example, the coordination polymerization of this compound using [Rh(norbornadiene)Cl]2/triethylamine has been reported to produce a polyacetylene derivative researchgate.net. Rhodium catalysts have also been investigated for bis-silylation reactions of alkynes, although this compound did not yield the expected silole products in one study, suggesting substrate-specific reactivity mdpi.com.

Radical and Pericyclic Reactions

This compound can participate in reactions proceeding via radical or pericyclic mechanisms. Visible light-induced photoredox reactions have been shown to involve enynes such as this compound, leading to atom-transfer radical addition products acs.org. In these reactions, a trifluoromethylated tertiary bromide reacts with the enyne under photoredox catalysis, generating radical intermediates that can undergo addition.

Pericyclic reactions, such as the Diels-Alder reaction, can also be accessed through derivatives of this compound. For instance, the radical addition of trineophyltin hydride to this compound yields a dienylstannane. This intermediate can then undergo a [4+2] cycloaddition (Diels-Alder reaction) with activated dienophiles to form substituted bicyclic unsaturated products arkat-usa.orgsciforum.netconicet.gov.ar. This "one-pot" hydrostannation-Diels-Alder sequence highlights the utility of this compound in constructing complex cyclic systems. Furthermore, copper-catalyzed cascade reactions involving this compound have been reported to lead to tetracycle products, potentially involving electrocyclization steps chinesechemsoc.orgchinesechemsoc.org.

Functional Group Transformations and Derivatizations

The ethynyl group of this compound is amenable to various functional group transformations and derivatizations. For example, the hydration of this compound using gold(I) or ruthenium(II) complexes has been reported, yielding carbonyl compounds rsc.org.

The compound can also be a substrate in multicomponent reactions. A three-component cascade reaction involving this compound has been shown to form tetracycle products chinesechemsoc.orgchinesechemsoc.org. Additionally, this compound has been used in Lewis base-directed cycloaddition reactions with 2-pyrones and alkynylaluminum reagents to form aromatic compounds nih.govacs.org.

In a study involving palladium and copper catalysis, this compound was reacted with a bromo-disilanylpyridine, but the expected silole products were not detected, indicating limitations in certain catalytic systems for this specific substrate mdpi.com.

Compound Name Table

Compound NameCAS Number
This compoundN/A
1-Ethynyl-1-cyclohexanol78-27-3
Cyclohexylacetylene931-48-6
1-Ethoxy-2-ethynylcyclohexene134225-51-7

This compound is a cyclic alkyne characterized by a cyclohexene ring bearing an ethynyl substituent. This structural feature endows it with significant reactivity, making it a valuable building block in organic synthesis. Its participation in various metal-catalyzed transformations, radical processes, pericyclic reactions, and functional group derivatizations highlights its versatility.

Ruthenium-Catalyzed Transformations

Ruthenium catalysis is instrumental in mediating a range of transformations involving this compound, often leading to the formation of complex cyclic structures and reactive intermediates.

Formation and Reactivity of Allenylidene Complexes

Ruthenium complexes are known to facilitate the generation of allenylidene intermediates from alkynes, including this compound. For instance, the reaction of the ruthenium precursor [RuCl(η5-C9H7)(PPh3)2] with this compound in methanol can yield a ruthenium allenylidene complex, specifically [Ru{η2-C=C=C(C13H20)}(η5-C9H7)(PPh3)2][PF6] rsc.org. These allenylidene complexes are highly reactive and can undergo subsequent reactions, such as nucleophilic additions, with various reagents rsc.org. Furthermore, ruthenium catalysts can mediate the formation of allenylidene complexes from vinylvinylidene derivatives in the presence of alkynes like this compound, underscoring the catalyst's role in activating the alkyne moiety for carbene formation rsc.org.

Rhodium-Catalyzed Reactions

Rhodium catalysis offers a powerful platform for the transformation of this compound, particularly in alkyne coupling reactions and cycloadditions. Rhodium complexes have been utilized in the dimerization and cross-coupling of alkynes to synthesize enyne structures nih.gov. While early investigations noted varying efficiencies with different alkyne classes, this compound can participate in these reactions nih.gov.

Specifically, rhodium catalysts have been employed in [2+2+2] cycloaddition reactions between terminal monoynes and isocyanates, with this compound serving as a substrate in such processes scispace.com. Additionally, rhodium complexes are recognized for their utility in the polymerization of acetylenes, including this compound, leading to the formation of polyacetylene derivatives researchgate.net. For example, the coordination polymerization of this compound catalyzed by [Rh(norbornadiene)Cl]2/triethylamine has been reported to yield a polyacetylene derivative researchgate.net. In other catalytic systems, such as rhodium-catalyzed bis-silylation reactions, this compound did not produce the expected silole products, indicating that substrate-specific reactivity is a crucial consideration mdpi.com.

Radical and Pericyclic Reactions

This compound is capable of participating in reactions that proceed through radical or pericyclic pathways. Visible light-induced photoredox reactions have demonstrated the involvement of enynes, including this compound, in atom-transfer radical addition processes acs.org. In these transformations, a trifluoromethylated tertiary bromide reacts with the enyne under photoredox conditions, generating radical intermediates that can undergo addition reactions.

Pericyclic reactions, such as the Diels-Alder reaction, can also be accessed through derivatives of this compound. The radical addition of trineophyltin hydride to this compound produces a dienylstannane intermediate. This intermediate can subsequently undergo a [4+2] cycloaddition (Diels-Alder reaction) with activated dienophiles, yielding substituted bicyclic unsaturated products arkat-usa.orgsciforum.netconicet.gov.ar. This sequential hydrostannation-Diels-Alder process exemplifies the utility of this compound in constructing complex cyclic architectures. Moreover, copper-catalyzed cascade reactions involving this compound have been shown to generate tetracycle products, likely through electrocyclization mechanisms chinesechemsoc.orgchinesechemsoc.org.

Functional Group Transformations and Derivatizations

The ethynyl group present in this compound is amenable to a variety of functional group transformations and derivatizations. The hydration of this compound, catalyzed by gold(I) or ruthenium(II) complexes, has been reported to yield carbonyl compounds rsc.org.

This compound also serves as a substrate in multicomponent reactions, where it can be transformed into tetracycle products through three-component cascade reactions chinesechemsoc.orgchinesechemsoc.org. Furthermore, this compound has been utilized in Lewis base-directed cycloaddition reactions with 2-pyrones and alkynylaluminum reagents, leading to the formation of aromatic compounds nih.govacs.org. In a study involving palladium and copper catalysis, the reaction of this compound with a bromo-disilanylpyridine did not yield the anticipated silole products, highlighting the importance of catalyst and substrate compatibility mdpi.com.

Polymerization and Material Science Applications of 1 Ethynylcyclohexene

Polymerization Mechanisms and Kinetics of 1-Ethynylcyclohexene

The conversion of this compound from a small molecule (monomer) into a large molecular chain (polymer) can be achieved through several distinct chemical pathways. These mechanisms—anionic, coordination, and radical polymerization—differ fundamentally in their initiation, propagation, and termination steps, which in turn dictates the structure and properties of the resulting polymer.

Anionic polymerization is a chain-growth polymerization method initiated by anions. nih.gov The process begins when an initiator, such as an organolithium compound, donates an electron pair to a monomer, creating a carbanionic active center. youtube.com This carbanion then propagates by adding sequentially to other monomer units. A key feature of this method is the potential for "living polymerization," where termination and chain-transfer reactions are absent. nih.gov This allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. documentsdelivered.com

For terminal alkynes like this compound, the mechanism is complicated by the presence of an acidic acetylenic proton. libretexts.org The initiator or the propagating carbanionic chain end can abstract this proton, which terminates the growing chain and forms a metal acetylide. libretexts.org This side reaction can reduce polymer yield and broaden the molecular weight distribution. While specific studies on the anionic polymerization of this compound are not extensively detailed in the literature, research on analogous monomers like alkynyl methacrylates highlights the challenges posed by the acidic proton. acs.org

Coordination polymerization utilizes transition metal catalysts to achieve high control over polymer structure and properties. researchgate.net This method is particularly effective for polymerizing alkynes. The monomer coordinates to the metal center of the catalyst before being inserted into the growing polymer chain, a process governed by the Cossee–Arlman mechanism in many systems. This control allows for the synthesis of polymers with specific tacticities (stereochemistry).

Tungsten-based catalysts, such as tungsten hexachloride (WCl₆), are active in alkyne polymerization. These systems, often used with a cocatalyst, can initiate polymerization through metathesis or insertion mechanisms. Studies on the polymerization of 1-ethynyl-1-cyclohexanol (B41583), a structurally related monomer, showed that tungsten-based catalysts produced polymers, although in relatively low yields (≤32%). Research on other alkynes, such as 1,6-heptadiyne, demonstrates that tungsten catalysts can effectively produce conjugated polymers.

Table 1. Performance of Tungsten-Based Catalysts in Alkyne Polymerization
MonomerCatalyst SystemPolymer Yield (%)Reference
1-Ethynyl-1-cyclohexanolW-based catalysts≤32 organic-chemistry.org
1,6-HeptadiyneWCl₆-EtAlCl₂Quantitative rsc.org

Molybdenum-based catalysts, like molybdenum pentachloride (MoCl₅), are also effective for the polymerization of alkynes. For the polymerization of 1-ethynyl-1-cyclohexanol, molybdenum catalysts demonstrated greater catalytic activity than their tungsten counterparts, though yields were similarly low (≤32%). organic-chemistry.org In the polymerization of 1,6-heptadiyne, MoCl₅-based systems produced high yields of polymer, with the reaction proceeding rapidly. rsc.org These catalysts are known to be sensitive to reaction conditions, including monomer concentration and temperature, which can significantly influence the polymer yield and molecular weight.

Table 2. Performance of Molybdenum-Based Catalysts in Alkyne Polymerization
MonomerCatalyst SystemConditionsPolymer Yield (%)Reference
1-Ethynyl-1-cyclohexanolMo-based catalysts-≤32 organic-chemistry.org
1,6-HeptadiyneMoCl₅30°C, 24h98 rsc.org
1,6-HeptadiyneMoCl₅-EtAlCl₂30°C, 24h97 rsc.org

Rhodium-based catalysts are particularly noteworthy for their ability to control the stereochemistry of polyacetylenes. researchgate.net Catalysts such as rhodium(I) complexes can polymerize monosubstituted acetylenes to yield highly stereoregular polymers with a cis-transoidal structure. researchgate.net This stereospecificity is crucial as it influences the polymer's properties, such as its ability to conduct electricity and its thermal stability. While many rhodium systems produce polymers with high molecular weights, achieving a "living" polymerization with narrow molecular weight distributions remains a challenge. researchgate.net The mechanism often involves the coordination of the alkyne to the rhodium center, followed by insertion into the growing chain, which dictates the stereochemistry of the resulting double bond in the polymer backbone. nih.govorganic-chemistry.org

Radical polymerization proceeds via a chain mechanism involving free radicals. The process is divided into three key stages: initiation, propagation, and termination. stanford.eduyoutube.com

Initiation : A radical initiator (e.g., a peroxide) thermally decomposes to generate free radicals. libretexts.org This radical then adds across the triple bond of a this compound monomer, creating a new, larger radical.

Propagation : The newly formed monomer radical adds to another this compound molecule. This step repeats, rapidly extending the polymer chain. libretexts.org

Termination : The growth of polymer chains is halted when two radicals combine (combination) or react in a way that neutralizes their radical character (disproportionation). stanford.edu

Cationic Polymerization

Cationic polymerization is a type of chain-growth polymerization where a cationic initiator transfers a charge to a monomer, rendering it reactive. This reactive monomer then proceeds to react with other monomers to form a polymer. The process is initiated by an electrophile, and propagation is carried out by a carbonium ion.

Initiation

The initiation of cationic polymerization involves the generation of a carbenium ion from which the polymer chain grows. A variety of initiators can be used, some of which require a coinitiator to produce the necessary cationic species. The counterion produced in this step must be non-nucleophilic to prevent immediate termination of the reaction.

Common initiators for cationic polymerization include:

Protic Acids: Strong acids like phosphoric, sulfuric, fluoro-, and triflic acids can be used. However, high concentrations are needed, and they typically only form low molecular weight polymers.

Lewis Acids: These are the most frequently used initiators and include compounds such as SnCl₄, AlCl₃, BF₃, and TiCl₄. They are often used with a cation source like water or alcohols, where the Lewis acid is the coinitiator and the cation source is the initiator.

Carbenium Ion Salts: Stable carbenium ions, such as trityl and tropylium (B1234903) cations, are used to initiate polymerization of highly reactive alkenes and are known for producing well-defined structures.

Propagation

Propagation occurs through the addition of a monomer to the active carbenium ion species in a head-to-tail fashion. The cationic end group is regenerated with each monomer addition, allowing the chain to continue growing. The rates of cationic polymerization are often significantly faster than those of anionic or free-radical polymerization.

The reactivity of the propagating cationic chain is highly sensitive to the solvent used. More polar solvents lead to better solvation and separation of the ions, resulting in a faster propagation rate as free ions are more reactive than ion pairs.

Termination and Chain Transfer

Termination of the growing polymer chain can occur through several mechanisms:

Ion Pair Precipitation: A proton is donated from the polymer to the counterion, forming a double bond at the end of the product and stopping chain growth.

Coupling: A covalent bond forms between the growing chain and the counterion.

Anion Splitting: The counterion splits, with one part bonding to the polymer chain end.

Proton Transfer to Counterion ("Spontaneous Termination"): A proton is transferred to the counterion, which can then re-initiate a new chain.

Chain transfer events, where a hydride is transferred from one chain to another or from a position along the backbone to the growing chain end, are also a common mode of termination.

Table 1: Key Aspects of Cationic Polymerization

StageDescriptionKey Factors
Initiation Generation of a carbenium ion from a monomer.Initiator type (Protic acids, Lewis acids), Coinitiator presence, Non-nucleophilic counterion.
Propagation Head-to-tail addition of monomers to the growing cationic chain.Solvent polarity, Counterion size.
Termination Cessation of chain growth.Ion pair precipitation, Coupling, Anion splitting, Chain transfer.

### 4.2. Structural Characterization of Poly(this compound)

The structural characterization of poly(this compound) is crucial for understanding its physical and chemical properties. A variety of analytical techniques are employed to determine its molecular weight, molecular weight distribution, chemical structure, and thermal properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of polymers. In the case of poly(this compound), the ¹H NMR spectrum would provide information about the different types of protons present in the polymer chain. Due to the symmetry of the cyclohexene (B86901) ring, the spectrum would be expected to show distinct signals for the protons on the polymer backbone and the cyclohexene ring. The integrated signal intensities would correspond to the ratio of protons in different chemical environments.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the polymer. The spectrum of poly(this compound) would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the cyclohexene ring and the polymer backbone. The disappearance or shift of the ethynyl (B1212043) group peak from the monomer spectrum would confirm polymerization. Specific peaks corresponding to different vibrational modes can help in confirming the polymer's structure.

Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. By passing a solution of the polymer through a column packed with porous gel, molecules are separated based on their size. Larger molecules elute first, followed by smaller molecules. This allows for the determination of the number average molecular weight (Mn), weight average molecular weight (Mw), and Z-average molecular weight (Mz). The molecular weight distribution provides insights into the uniformity of the polymer chains.

Thermal Analysis

Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of the polymer. DSC can be used to determine the glass transition temperature (Tg) and melting temperature (Tm), providing information about the polymer's amorphous and crystalline nature. TGA provides information on the thermal stability of the polymer by measuring its weight loss as a function of temperature.

Table 2: Techniques for Structural Characterization of Poly(this compound)

TechniqueInformation Obtained
¹H NMR Spectroscopy Chemical environment of protons, polymer structure.
FTIR Spectroscopy Presence of functional groups, confirmation of polymerization.
Gel Permeation Chromatography (GPC) Molecular weight (Mn, Mw, Mz), molecular weight distribution (PDI).
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg), melting temperature (Tm).
Thermogravimetric Analysis (TGA) Thermal stability, decomposition temperature.

### 4.3. Degradation Studies of this compound Polymers

The stability and degradation behavior of polymers derived from this compound are critical factors in determining their potential applications. Substituted polyacetylenes, the class of polymers to which poly(this compound) belongs, are known to be susceptible to various degradation processes.

Thermal Degradation

Thermal degradation of substituted polyacetylenes can occur in the presence or absence of oxygen. In an inert atmosphere, the degradation of poly(this compound) would likely involve chain scission, leading to a decrease in molecular weight. The presence of branching in the polymer chain, which can be influenced by the polymerization conditions, could lead to earlier onset of thermal degradation as branched structures are typically less stable than linear chains. The degradation mechanism may involve random scission of the main polymer chain.

Thermo-oxidative Degradation

In the presence of oxygen, the degradation process is often accelerated. Thermo-oxidative degradation involves the formation of radicals, which can lead to a cascade of reactions including chain scission and crosslinking. For poly(this compound), oxidation would likely target the polymer backbone, leading to the formation of carbonyl and hydroxyl groups and a reduction in the material's mechanical properties. The process is often initiated at the surface of the material where oxygen concentration is highest and can be limited by the diffusion of oxygen into the polymer.

Photodegradation

Exposure to ultraviolet (UV) radiation can also induce degradation in poly(this compound). This process, known as photodegradation, can occur through two main mechanisms: photolysis and photo-oxidation.

Photolysis: Direct absorption of light can lead to chemical reactions that cause degradation.

Photo-oxidation: The absorption of light can form radicals that initiate oxidation of the material.

For polymers like poly(this compound), which may not have strong inherent absorption in the terrestrial sunlight wavelength range, photo-oxidation is often the dominant mechanism. Impurities or additives within the polymer can act as photo-initiators. The degradation process can lead to changes in the polymer's molecular structure, such as chain cleavage, which in turn affects its properties.

Table 3: Degradation Processes in this compound Polymers

Degradation TypeInitiating FactorPrimary MechanismConsequence
Thermal Degradation Heat (inert atmosphere)Chain scissionDecrease in molecular weight
Thermo-oxidative Degradation Heat and OxygenRadical formation, oxidationChain scission, crosslinking, formation of oxygenated functional groups
Photodegradation UV RadiationPhotolysis, Photo-oxidationChain cleavage, changes in molecular structure

### 4.4. Potential Applications in Polymer Chemistry and Materials Science

Polymers derived from this compound, as a class of substituted polyacetylenes, hold promise for a variety of applications in polymer chemistry and materials science due to their unique conjugated backbone and the potential for functionalization.

Functional Polymers

The ethynyl group in this compound offers a reactive site for post-polymerization modification. This allows for the introduction of various functional groups onto the polymer backbone, leading to the creation of "click"-biofunctionalized polymers. Such functionalization can be used to tailor the polymer's properties for specific applications, including the development of materials for biosensing, bioimaging, and drug delivery. The ability to introduce a wide range of functionalities opens up possibilities for creating polymers with precisely controlled architectures and properties.

Specialty Polymers with Tunable Properties

The properties of poly(this compound) can be tuned by controlling the polymerization process and by introducing different substituents. This allows for the synthesis of specialty polymers with tailored characteristics. For instance, the introduction of specific side groups can influence the polymer's solubility, thermal stability, and mechanical properties. This versatility makes them candidates for applications where specific material properties are required.

Advanced Materials

The conjugated nature of the polyacetylene backbone imparts interesting electronic and optical properties to these polymers. This makes them potential candidates for use in:

Organic Electronics: As semiconducting materials in devices like organic field-effect transistors (OFETs) and organic solar cells.

Sensors: The polymer's properties may change in response to specific analytes, making them suitable for sensor applications.

Membranes: Substituted polyacetylenes have been investigated for gas separation membranes due to their high gas permeability.

The ability to synthesize well-defined polymer structures, including helical polymers, further expands their potential in areas like chiral separations and asymmetric catalysis.

Table 4: Potential Application Areas for Poly(this compound)

Application AreaRationale
Functional Polymers The ethynyl group allows for post-polymerization modification ("click" chemistry) to introduce a variety of functional groups for applications in biomedicine and materials science.
Specialty Polymers The ability to control polymer structure and introduce substituents allows for the creation of polymers with tailored properties for specific niche applications.
Organic Electronics The conjugated backbone provides semiconducting properties suitable for use in electronic devices.
Sensors The potential for changes in polymer properties upon interaction with analytes makes them suitable for sensing applications.
Gas Separation Membranes The rigid and contorted structure of some substituted polyacetylenes can lead to high gas permeability.

Spectroscopic and Computational Studies of 1 Ethynylcyclohexene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C).

¹H NMR Analysis and Scalar Coupling Measurementtuwien.at

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides insights into the number, type, and connectivity of hydrogen atoms within a molecule. Scalar coupling, observed as the splitting of NMR signals, arises from spin-spin interactions between neighboring non-equivalent nuclei and is crucial for determining the spatial arrangement of atoms. Specific ¹H NMR data and scalar coupling measurements for 1-Ethynylcyclohexene were not detailed in the provided search snippets. However, ¹H NMR is generally employed to identify the characteristic signals of the ethynyl (B1212043) proton (≡C-H), the vinyl protons on the cyclohexene (B86901) ring, and the aliphatic protons of the cyclohexene moiety, along with their respective coupling constants.

Applications of 2D J-Resolved Spectroscopytuwien.at

Two-dimensional (2D) J-Resolved spectroscopy is a technique that separates chemical shifts and coupling constants into two different spectral dimensions, simplifying complex spectra and aiding in the assignment of signals. This method is particularly useful for resolving overlapping multiplets in ¹H NMR spectra, which can occur in molecules with multiple coupled protons. Information regarding the specific application of 2D J-Resolved spectroscopy to this compound was not found in the provided search results.

¹³C NMR Analysiswiley-vch.deacs.orgacs.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, ¹³C NMR would typically reveal distinct signals for the sp-hybridized carbons of the ethynyl group (expected in the range of 70-90 ppm), the sp²-hybridized vinyl carbons of the cyclohexene ring (around 120-140 ppm), and the sp³-hybridized aliphatic carbons of the cyclohexene ring. Specific ¹³C NMR data for this compound was not found in the provided search snippets.

Mass Spectrometry (MS)acs.org

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to provide information about its structure through the analysis of fragmentation patterns. For this compound, MS would typically yield a molecular ion peak corresponding to its molecular weight. Fragmentation would likely involve the cleavage of bonds within the cyclohexene ring or the ethynyl group, producing characteristic fragment ions. However, specific mass spectral data, including fragmentation patterns or molecular ion masses, for this compound were not detailed in the provided search snippets.

Infrared (IR) Spectroscopywiley-vch.deacs.orgacs.org

Infrared (IR) spectroscopy is used to identify functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, characteristic IR absorption bands would be expected for:

The terminal alkyne C≡C stretching vibration (typically around 2100-2260 cm⁻¹, often weak for terminal alkynes).

The terminal alkyne ≡C-H stretching vibration (a sharp and strong band usually observed around 3300 cm⁻¹).

The alkene C=C stretching vibration (in the range of 1600-1680 cm⁻¹).

The alkene =C-H stretching vibration (typically above 3000 cm⁻¹).

Aliphatic C-H stretching and bending vibrations from the cyclohexene ring.

Specific IR absorption frequencies for this compound were not found in the provided search snippets.

Theoretical Chemistry and Computational Modeling

Theoretical chemistry and computational modeling provide indispensable tools for investigating the behavior and properties of molecules like this compound. These methods allow researchers to explore reaction mechanisms, predict molecular structures, and understand electronic distributions at an atomic level, often providing insights that are difficult or impossible to obtain through experimental means alone.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are widely utilized to study the electronic structure and reactivity of organic molecules. For this compound, DFT calculations have been instrumental in understanding various chemical transformations it undergoes. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation, followed by frequency calculations to confirm that the optimized structure represents a stable minimum on the potential energy surface rsc.org. This process ensures the reliability of the calculated structural parameters.

DFT methods have been applied to investigate reaction mechanisms involving this compound, such as domino transformations and electrocyclization reactions thieme-connect.de. By calculating energy barriers and transition states, researchers can elucidate the detailed pathways of these reactions, providing a deeper understanding of how the ethynyl group and the cyclohexene ring interact during chemical processes thieme-connect.deresearchgate.netacs.org. Studies on isomerizations have also benefited from quantum chemical calculations, offering insights into the energetic landscape of molecular rearrangements epdf.pub. The use of specific computational packages like Gaussian 09, along with high-resolution integration grids (e.g., 99 radial shells, 590 angular points), is standard practice for achieving accurate results in these types of studies rsc.org.

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems. While specific MD studies focused exclusively on the dynamics of isolated this compound were not detailed in the provided search results, MD simulations are broadly applied in chemistry to investigate conformational changes, diffusion, and interactions of molecules within different environments, such as solvents or biological membranes researchgate.net. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) MD simulations, for instance, combine the accuracy of quantum mechanics for reactive sites with the efficiency of molecular mechanics for the surrounding environment epdf.pub.

These simulation techniques can provide valuable information on how molecules like this compound might behave in complex systems, such as their interaction with catalysts, solvents, or other molecules. Understanding the dynamic properties, such as the flexibility of the cyclohexene ring or the orientation of the ethynyl group over time, can offer further insights into its reactivity and physical properties.

Computational methods, primarily DFT, are crucial for the structural elucidation of molecules. By performing structural optimizations, researchers can determine precise bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional geometry rsc.org. These calculated parameters can then be directly compared with experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Frequency calculations are also vital in this process, as they provide predicted vibrational spectra that can be matched against experimental IR spectra. A perfect match between calculated and experimental vibrational frequencies, with no imaginary frequencies in the calculated spectrum, strongly supports the proposed molecular structure and its optimized conformation rsc.org. Computational methods thus serve as a powerful complement to experimental techniques, enabling a more robust and detailed understanding of the molecular structure of this compound.

Typical Outputs of Quantum Chemical Calculations for Molecular Structure

The following table outlines common parameters derived from quantum chemical calculations, essential for structural elucidation and understanding molecular properties:

Computational Output ParameterDescriptionRelevance to Structural Elucidation
Optimized GeometryThe lowest-energy arrangement of atoms in a molecule, determined through iterative calculations.Provides precise bond lengths, bond angles, and dihedral angles, forming the molecular framework.
Vibrational FrequenciesCalculated frequencies corresponding to the normal modes of vibration of the molecule.Used to confirm that a calculated geometry represents a true minimum (no imaginary frequencies) and can be compared to experimental IR and Raman spectra for identification and structural verification.
Electronic EnergyThe total energy of the molecule at its optimized geometry.Useful for comparing the relative stability of different conformers or isomers, and for calculating reaction energetics.
Atomic ChargesDistribution of electron density across atoms within the molecule.Helps in understanding molecular polarity, reactivity, and intermolecular interactions.
Dipole MomentA measure of the molecule's overall polarity.Important for understanding physical properties like solubility and interactions with polar solvents or surfaces.
Molecular OrbitalsSpatial distribution of electrons in the molecule, described by wave functions.Provides insight into bonding, electronic transitions, and reaction mechanisms (e.g., HOMO-LUMO interactions).

Compound List:

this compound

Synthesis and Reactivity of 1 Ethynylcyclohexene Derivatives

Applications in the Synthesis of Complex Organic Molecules

Construction of Perifused Cyclic Systems

1-Ethynylcyclohexene serves as a versatile building block for the construction of complex, perifused cyclic systems, particularly those incorporating indolizine (B1195054) frameworks. A notable strategy involves a copper relay-catalyzed three-component cascade reaction coupled with a 12π electrocyclization process chinesechemsoc.orgchinesechemsoc.org. This methodology allows for the formation of indolizine intermediates, which then undergo spontaneous electrocyclization to yield perifused tricyclic products. This approach leverages the inherent tetraene-like character of indolizine to facilitate the 12π electron system, leading to enhanced reactivity and improved electrocyclization models compared to traditional methods chinesechemsoc.orgchinesechemsoc.org.

The cascade reaction typically begins with the generation of a propargylamine (B41283) intermediate through copper-catalyzed cross-coupling of three components. This is followed by copper-catalyzed annulation and aromatization to form the indolizine core. The final stage involves the spontaneous 12π electrocyclization of the resulting 3,5-dialkenyl-substituted indolizine to construct the perifused tricycle chinesechemsoc.orgchinesechemsoc.org. This convergent strategy offers significant synthetic versatility, yielding products that can serve as platforms for pharmaceutical and functional molecule discovery chinesechemsoc.orgchinesechemsoc.org.

Specific examples include the reaction of this compound with aldehydes and amines, catalyzed by CuCl₂, which can lead to tetracycle products in yields around 51% chinesechemsoc.org. Variations in the enyne components, such as disubstitution at the terminal or internal positions of the vinyl group, have also been shown to produce multicyclic products in excellent yields chinesechemsoc.org. Furthermore, the incorporation of aryl groups as π-components in the electrocyclization can lead to the formation of 12-membered rings, although this process can be more challenging chinesechemsoc.org. Heteroarene-substituted alkynes, such as 2-ethynyl-benzofuran and thiophene, have also been successfully employed, undergoing electrocyclization to form polycyclic products chinesechemsoc.org.

Another pathway for constructing fused systems involves the hydrostannation of this compound followed by a Diels-Alder reaction conicet.gov.arsciforum.net. Radical addition of trineophyltin hydride to this compound quantitatively yields (Z,E)-1-(2-trineophylstannylvinyl)cyclohexene. This conjugated dienyl-stannane can then participate in a [4+2] cycloaddition (Diels-Alder reaction) with activated dienophiles, affording substituted bicyclic unsaturated products with specific stereochemistry and a trialkylstannyl group in the allylic position conicet.gov.arsciforum.net. The subsequent Stille reaction of these allyltin (B8295985) compounds allows for the synthesis of aryl-substituted bicyclic compounds in moderate to good yields (48-85%) conicet.gov.ar.

Additionally, this compound derivatives have been utilized in cascade cyclization reactions with azodicarboxylates to produce tetrahydroindoles and related fused pyrroles acs.org. This one-pot strategy relies on the formation of a diazacyclobutene intermediate, which undergoes electrocyclic ring opening and subsequent cyclization and aromatization to yield the N-heterocycles acs.org. For instance, ethynylcyclohexene sulfides with various S-alkyl chains have been successfully converted into tetrahydroindoles in yields ranging from 29% to 83% acs.org.

Stereochemical Aspects in Derivative Synthesis

The synthesis of derivatives from this compound can involve significant stereochemical considerations, particularly when aiming for enantiomerically or diastereomerically enriched products. While direct enantioselective synthesis involving this compound itself is less commonly detailed in the provided search results, related studies on similar alkynes and general principles of asymmetric synthesis are relevant.

One area of stereochemical interest is the asymmetric addition of alkynes to carbonyl compounds. For example, the asymmetric addition of this compound to both aromatic and heteroaromatic ketones has been achieved using chiral Schiff base-zinc complexes as catalysts acs.orgacs.orgresearchgate.net. These reactions can lead to chiral tertiary alcohols with varying degrees of enantioselectivity, depending on the specific ligand and substrate used acs.orgacs.orgresearchgate.net. The stereochemical outcome is dictated by the chiral environment provided by the catalyst, influencing the approach of the nucleophilic alkyne to the electrophilic carbonyl carbon acs.org.

In the context of constructing bicyclic systems, the Diels-Alder reaction of dienyl-stannanes derived from this compound with dienophiles can yield products with specific stereochemistry conicet.gov.arsciforum.net. The inherent stereochemical control of the Diels-Alder reaction, coupled with the defined geometry of the dienyl-stannane, allows for the formation of stereodefined conjugated dienyl-stannanes, which are valuable synthetic intermediates conicet.gov.arsciforum.net.

Furthermore, while not directly involving this compound, research into the stereoselective synthesis of cyclopropyl (B3062369) alcohols highlights general principles applicable to alkyne chemistry. Tandem asymmetric dienylation/diastereoselective cyclopropanation reactions have been developed that generate vinyl cyclopropyl alcohols with excellent diastereoselectivity (dr > 19:1) and enantioselectivity (up to 99% ee) nih.gov. These methods often involve the formation of chiral zinc alkoxides as intermediates, which then undergo diastereoselective cyclopropanation nih.gov.

The presence of the cyclohexene (B86901) ring in this compound introduces potential stereogenic centers upon functionalization, particularly if the double bond or allylic positions are modified. The synthesis of derivatives may lead to the formation of diastereomers, which can sometimes be separated chromatographically, depending on their structural differences acs.org.

Data Table 1: Examples of Perifused Cyclic System Construction

Starting MaterialReaction TypeCatalyst/ReagentsProduct TypeYieldReference
This compoundThree-component cascade with 12π electrocyclizationCuCl₂, Aldehyde, AmineTetracycle51% chinesechemsoc.org
This compoundHydrostannation followed by Diels-Alder reactionTrineophyltin hydride, Activated dienophileBicyclic unsaturated products48-85% (Stille) conicet.gov.arsciforum.net
This compoundCascade cyclization with azodicarboxylatesTCEAD, Catalyst (e.g., S-alkyl sulfides)Tetrahydroindoles/Fused pyrroles29-83% acs.org
This compoundThree-component cascade with 12π electrocyclization (heteroarene-substituted)Cu catalyst, Heteroarene-substituted alkynesPolycyclic products81-84% chinesechemsoc.org

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for 1-Ethynylcyclohexene Chemistry

The reactivity of this compound is intrinsically linked to the catalysts employed to activate its double and triple bonds. While traditional palladium-based catalysts have been utilized, the future lies in the exploration and development of more efficient, selective, and sustainable catalytic systems.

Recent research has demonstrated the utility of palladium-catalyzed hydrophosphination of this compound. Utilizing chiral diphosphine ligands in conjunction with palladium(0) and (II) precatalysts allows for the synthesis of vinyl phosphine-borane products. The investigation into chiral catalysts for this transformation aims to achieve high enantioselectivity in the P-C bond formation chemrxiv.org.

Furthermore, manganese-based catalysts are emerging as a promising alternative for the dimerization and cross-coupling of terminal alkynes, including this compound. These earth-abundant metal catalysts offer a more sustainable approach to activating the C-H bond of the alkyne, a crucial step in many synthetic transformations acs.org.

The development of rhodium-based catalytic systems is also a key area of interest. Rhodium catalysts have shown efficacy in the cycloisomerization of enynes, a reaction class to which this compound belongs. The exploration of different rhodium complexes and ligands is anticipated to lead to novel cyclization and addition reactions organic-chemistry.org.

Catalyst SystemReaction TypePotential Advantages
Palladium with Chiral Diphosphine LigandsHydrophosphinationEnantioselective P-C bond formation
Manganese-based ComplexesDimerization & Cross-CouplingUse of earth-abundant, sustainable metals
Rhodium-based ComplexesCycloisomerizationAccess to complex cyclic structures

Exploration of New Reaction Pathways and Transformations

Beyond established reactions, researchers are actively seeking to uncover new and unconventional reaction pathways for this compound. The goal is to expand its synthetic utility and enable the construction of previously inaccessible molecular scaffolds.

One such emerging area is the manganese-catalyzed dimerization and cross-coupling of terminal alkynes. This method allows for the selective formation of 1,3-enynes, which are valuable building blocks in organic synthesis acs.org. The ability to perform cross-coupling with other aliphatic substrates further broadens the scope of this transformation acs.org.

Rhodium vinylidene-mediated catalysis presents another exciting frontier for enyne cycloisomerization. This methodology facilitates the conversion of acyclic enynes into cyclic dienes with high endoselectivity, offering a new strategy for the synthesis of carbo- and heterocyclic compounds organic-chemistry.org.

The exploration of radical cascade cyclizations of 1,6-enynes, a class of compounds structurally related to this compound, using copper-based catalytic systems is also gaining traction. These reactions can lead to the formation of complex tricyclic compounds through the generation of multiple chemical bonds in a single step rsc.org.

Advanced Materials Development from this compound Polymers

The presence of a polymerizable alkyne group makes this compound an attractive monomer for the development of novel polymers with unique properties. Research in this area is focused on synthesizing and characterizing these polymers and exploring their potential applications in advanced materials.

Recent studies have shown that This compound can be polymerized using a tungsten catalyst , impressively without affecting the double bond within the cyclohexene (B86901) ring. This remarkable selectivity highlights the potential for creating polymers with preserved unsaturation in the backbone, which can be further functionalized nih.gov. The resulting polyacetylenes are typically obtained in high yields and can be precipitated to isolate the polymeric material nih.gov.

The development of conjugated polymers from monomers like this compound is a significant area of interest due to their potential applications in optoelectronics. The incorporation of ethynylene units into polymer backbones can influence their electronic and optical properties, making them suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs) researchgate.netmdpi.com. The synthesis of such polymers is often achieved through Pd-catalyzed Sonogashira coupling polymerization researchgate.net.

Future research will likely focus on:

Controlling the molecular weight and polydispersity of poly(this compound).

Investigating the thermal, mechanical, and morphological properties of these polymers.

Exploring the synthesis of copolymers of this compound with other functional monomers to tune material properties.

Evaluating the optical and electronic properties of these polymers for applications in sensors, organic electronics, and other advanced technologies.

Theoretical Predictions and Experimental Validation in this compound Research

Computational chemistry plays an increasingly vital role in understanding and predicting the behavior of molecules like this compound. Theoretical calculations, particularly using Density Functional Theory (DFT), provide valuable insights into reaction mechanisms, catalyst performance, and molecular properties, guiding experimental efforts.

DFT studies are being employed to elucidate the mechanisms of catalytic cycles involving enynes. For instance, theoretical calculations have been used to understand the intricacies of manganese-catalyzed alkyne couplings, including the C-H activation step which is often rate-determining acs.org. Such computational analyses help in optimizing reaction conditions and designing more efficient catalysts acs.org.

In the context of rhodium-catalyzed reactions of enynes, DFT calculations can help to rationalize the observed selectivity and provide a deeper understanding of the catalytic cycle researchgate.net. For gold-catalyzed reactions of related systems like 1-ethynylcyclohexane-trans-1,4-diols, DFT has been used to calculate the free-energy profiles for competing reaction mechanisms, thereby explaining the observed diastereoselectivity wikipedia.org.

Experimental validation of these theoretical predictions is crucial. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in characterizing the structure and stereochemistry of reaction products. For example, detailed 1D and 2D NMR experiments can be used to determine coupling constants and elucidate the complex spin systems in molecules derived from this compound.

The synergy between theoretical predictions and experimental validation will be instrumental in accelerating the discovery of new reactions and materials based on this compound.

Integration of this compound in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient and atom-economical approach to chemical synthesis. The integration of this compound into such reactions is a promising area for future research, offering rapid access to molecular diversity.

The A3 coupling reaction , which involves an aldehyde, an alkyne, and an amine, is a prime candidate for the use of this compound. This reaction, typically catalyzed by metals like copper, ruthenium, gold, or silver, leads to the formation of propargylamines ajgreenchem.comnih.gov. The use of this compound as the alkyne component would introduce a cyclohexenyl moiety into the propargylamine (B41283) scaffold, creating a versatile building block for further synthetic transformations ajgreenchem.com. The development of catalytic enantioselective versions of the A3 coupling would further enhance its utility nih.gov.

Other prominent MCRs, such as the Passerini and Ugi reactions , which are based on the reactivity of isocyanides, also present opportunities for the incorporation of this compound. While direct participation of the alkyne is not a feature of the classical versions of these reactions, derivatives of this compound bearing appropriate functional groups (e.g., aldehydes, carboxylic acids) could be employed as one of the components, leading to the synthesis of complex, peptidomimetic structures mdpi.comresearchgate.netresearchgate.net.

The exploration of this compound in these and other MCRs is expected to yield novel molecular scaffolds with potential applications in medicinal chemistry and materials science.

Q & A

Q. What are the established synthetic routes for 1-Ethynylcyclohexene, and how can their efficiency be optimized?

  • Methodological Answer : The primary synthesis involves iridium-catalyzed α-alkynylation of cyclic eneformamides, yielding this compound in 80% under optimized conditions (refluxing methanol, NaPF₆ as a counterion, and precise stoichiometric ratios) . Alternative routes include coupling reactions of propargyl alcohols with transition metal complexes (e.g., ruthenium), though yields vary depending on substituents and solvent polarity . To optimize efficiency:
  • Use high-purity catalysts (e.g., [RuCl(η⁵-C₉H₇)(PPh₃)₂]) to minimize side reactions.
  • Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature gradients to stabilize reactive intermediates.
  • Purify via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the compound from byproducts like this compound derivatives .

Q. How should researchers characterize the purity and structural identity of this compound post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Compare ¹H and ¹³C NMR spectra with literature data. For this compound, expect a singlet at δ ~2.1 ppm (ethynyl proton) and cyclohexene ring protons between δ 5.5–6.0 ppm .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Verify molecular ion peak at m/z 106.17 (C₈H₁₀) and fragmentation patterns consistent with cyclohexene backbone cleavage .
  • Density Measurement : Confirm experimental density (~0.903 g/mL at 25°C) matches reported values .
  • Purity Assessment : Use HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity, critical for reproducibility in downstream applications .

Advanced Research Questions

Q. What are the mechanistic insights into transition metal-catalyzed reactions involving this compound?

  • Methodological Answer : Ruthenium-mediated reactions proceed via η¹-vinylidene–η²-alkyne tautomerization, forming allenylidene complexes (e.g., [Ru{CCC(C₁₃H₂₀)}(η⁵-C₉H₇)(PPh₃)₂][PF₆]). Key steps:
  • Coupling : Two propargyl alcohol molecules bind to Ru, inducing C–C bond formation .
  • Regioselectivity : Substituent steric effects (e.g., cyclohexenyl vs. cyclopentenyl) dictate product distribution. Computational modeling (DFT) can predict regioselectivity trends.
  • Experimental Validation : Use in situ IR spectroscopy to track intermediate formation and X-ray crystallography to confirm allenylidene geometry .

Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound across studies?

  • Methodological Answer :
  • Systematic Calibration : Cross-reference NMR chemical shifts with internal standards (e.g., tetramethylsilane) and replicate conditions (solvent, temperature) from conflicting studies .
  • Controlled Synthesis : Prepare derivatives (e.g., brominated analogs) to isolate spectral contributions from the ethynyl group versus the cyclohexene ring .
  • Collaborative Validation : Share raw spectral data via open-access platforms (e.g., PubChem) to enable peer verification .

Data Contradiction Analysis

Q. Why do catalytic yields of this compound vary significantly between iridium- and ruthenium-based systems?

  • Methodological Answer :
  • Catalyst Stability : Iridium complexes exhibit higher thermal stability in methanol, reducing decomposition during prolonged reflux .
  • Byproduct Formation : Ruthenium systems generate allenylidene byproducts (up to 20%), lowering isolated yields of this compound. Mitigate via shorter reaction times or additive ligands (e.g., PPh₃) to suppress side pathways .
  • Quantitative Analysis : Use kinetic studies (e.g., time-resolved GC-MS) to identify rate-limiting steps and optimize catalyst loading .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.